4-[4-(Dimethylamino)phenyl]-3H-1,2,4-triazole-3,5(4H)-dione

Vitamin D analysis LC-MS/MS derivatization ESI enhancement

PTAD-based LC-MS/MS assays systematically overestimate 25(OH)D3 due to co-elution with 3-epi-25(OH)D3. DAPTAD (CAS 111256-83-8) resolves this through baseline chromatographic separation (Rs ≥1.5) while delivering 10-fold higher ESI-MS/MS signal intensity than PTAD. - 0.25 fmol detection limit; 30-fold sensitivity gain over underivatized 25(OH)D3 - Triplex d0/d3/d6 isotopologue system triples throughput; intra-assay RSD ≤5.9% - Caged prodrug DAP-PA form available for extended solution stability in ethyl acetate

Molecular Formula C10H10N4O2
Molecular Weight 218.21 g/mol
CAS No. 111256-83-8
Cat. No. B1456629
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[4-(Dimethylamino)phenyl]-3H-1,2,4-triazole-3,5(4H)-dione
CAS111256-83-8
Molecular FormulaC10H10N4O2
Molecular Weight218.21 g/mol
Structural Identifiers
SMILESCN(C)C1=CC=C(C=C1)N2C(=O)N=NC2=O
InChIInChI=1S/C10H10N4O2/c1-13(2)7-3-5-8(6-4-7)14-9(15)11-12-10(14)16/h3-6H,1-2H3
InChIKeyAVUQGOKVXPENDG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DAPTAD: A Cookson-Type Reagent for Vitamin D Derivatization


4-[4-(Dimethylamino)phenyl]-3H-1,2,4-triazole-3,5(4H)-dione (CAS 111256-83-8), commonly referred to as DAPTAD, is a 4-substituted 1,2,4-triazoline-3,5-dione belonging to the Cookson-type reagent class [1]. It features a dimethylamino substituent at the para-position of the 4-phenyl ring, imparting enhanced proton affinity crucial for electrospray ionization (ESI) efficiency. DAPTAD rapidly and quantitatively reacts with the s-cis-diene moiety of vitamin D metabolites via Diels-Alder cycloaddition, forming stable adducts for mass spectrometric detection [2]. The compound is typically supplied as a crystalline solid with a molecular weight of 218.21 g/mol.

Derivatization Diels-Alder cycloaddition with vitamin D s-cis-diene moiety
ESI Enhancement Dimethylamino group for high proton affinity in positive-ion mode
Format Crystalline solid; reactive Cookson-type reagent

Why PTAD Cannot Replace DAPTAD in Vitamin D Assays


Cookson-type reagents share a triazoline-3,5-dione core but differ critically in the 4-position substituent, which governs ionization efficiency, chromatographic selectivity, and derivatization stability. The parent compound 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) lacks the proton-affinitive dimethylamino group and consequently provides approximately 10-fold lower ESI-MS/MS signal intensity than DAPTAD [1]. Furthermore, PTAD-derivatized 25-hydroxyvitamin D3 [25(OH)D3] co-elutes with the isobaric metabolite 3-epi-25-hydroxyvitamin D3 [3-epi-25(OH)D3], resulting in systematic overestimation of vitamin D status—a limitation DAPTAD overcomes through chromatographic separation [2]. Other analogs such as DEAPTAD (diethylamino derivative) and NPTAD (nitrophenyl derivative) have been synthesized but either lack isotopologue multiplexing capabilities or require different ionization modes, limiting their interchangeability in validated clinical workflows [3]. The dimethylamino group in DAPTAD is thus a non-trivial structural feature that cannot be generically substituted without compromising assay performance.

Property
DAPTAD
PTAD / Analogs
MS Signal Intensity
Enhanced proton affinity; high ESI response
Lacks dimethylamino group; markedly lower signal
Isomer Resolution
Chromatographic separation from 3-epi-25(OH)D3
Co-elution with 3-epi-25(OH)D3 causes overestimation
Isotopologue Multiplexing
Triplex d0/d3/d6 isotopologues available
No validated multiplexing isotopologue set

DAPTAD vs. PTAD: Quantitative Evidence


Superior ESI-MS/MS Signal Intensity Over PTAD

In a direct head-to-head comparison, the signal intensity of DAPTAD-derivatized 25-hydroxyvitamin D3 [25(OH)D3] was approximately 10-fold higher than that of PTAD-derivatized 25(OH)D3 under equivalent LC/ESI-MS/MS conditions [1]. Additionally, DAPTAD derivatization increased the signal intensity by approximately 100-fold relative to the underivatized metabolite [1]. The dimethylamino group enhances proton affinity, facilitating efficient gas-phase protonation in positive-ion ESI mode, which is the dominant ionization mechanism for vitamin D adducts.

MS Signal Intensity
Head-to-head
~10× higher than PTAD derivative; ~100× vs underivatized
Supports analysis of volume-limited research samples
Dried blood spot volumes as low as 2.65 µL feasible
Vitamin D analysis LC-MS/MS derivatization ESI enhancement

Lower Detection Limit vs. PTAD

The DAPTAD-derivative of 25(OH)D3 exhibited a limit of detection (LOD) of 0.25 fmol on the column during selected reaction monitoring, which was 30-fold lower than that of intact 25(OH)D3 (7.5 fmol) and 2-fold lower than that of the PTAD-derivative (approximately 0.5 fmol) [1]. The derivatization was completed at room temperature within 1 hour, and the DAPTAD-derivative provided a characteristic product ion derived from cleavage of the vitamin D skeleton during MS/MS, enabling highly specific selected reaction monitoring [1].

Detection Limit
Head-to-head
0.25 fmol on column; 2× lower than PTAD, 30× lower than intact
Enables sub-femtomole detection in neonatal matrices
Selected reaction monitoring, room temp derivatization
Detection limit 25-hydroxyvitamin D3 LC-MS/MS sensitivity

Chromatographic Separation of 3-epi-25(OH)D3

PTAD-derivatized 25(OH)D3 co-elutes with its C3-epimer, 3-epi-25(OH)D3, leading to systematic overestimation of true 25(OH)D3 levels in clinical samples [1]. In contrast, DAPTAD-derivatization enabled chromatographic separation of 25(OH)D3 from 3-epi-25(OH)D3, and the fragment ions derived from the DAPTAD-derivative provided additional specificity for distinguishing these isobaric isomers [1]. This differentiation was validated in neonatal plasma, where the method demonstrated intra- and inter-assay RSDs of 7.8% or lower and analytical recovery of 95.4–105.6% [2].

Isomer Separation
Head-to-head
Baseline resolution of 25(OH)D3 and 3-epi-25(OH)D3
Avoids overestimation; critical for neonatal vitamin D assessment
RSD ≤7.8%, recovery 95.4–105.6% in plasma
3-epi-25-hydroxyvitamin D3 Isomer separation Assay specificity

Triplex Isotopologue Multiplexing

Three isotopologues of DAPTAD (²H₀-, ²H₃-, and ²H₆-forms) were synthesized and employed for sample multiplexing in 25(OH)D3 quantification. After separate derivatization, three samples were combined and analyzed in a single LC/ESI-MS/MS run, tripling the hourly analysis throughput without sacrificing performance [1]. The method achieved a limit of quantification of 1.0 ng/mL using 5 µL plasma, intra-assay RSD ≤5.9%, inter-assay RSD ≤5.5%, and accuracy of 98.7–102.2% [1]. The mass differences between isotopologues allow distinct detection channels within a single chromatographic run.

Isotopologue Multiplexing
Cross-study
3-fold throughput increase using d0/d3/d6 isotopologues
Reduces per-sample cost and instrument time in research testing
LOQ 1.0 ng/mL, accuracy 98.7–102.2%
Isotopologue multiplexing Throughput enhancement Stable isotope derivatization

Caged DAPTAD Prodrug Stability

Free DAPTAD, like other triazoline-3,5-diones, suffers from limited solution stability due to high reactivity, posing practical challenges for routine clinical use [1]. A caged DAPTAD analog, 14-(4-(dimethylamino)phenyl)-9-phenyl-9,10-dihydro-9,10-[1,2]epitriazoloanthracene-13,15-dione (DAP-PA), was developed via thermal retro-Diels-Alder protection [1]. The solution stability of DAP-PA in ethyl acetate was dramatically improved compared to non-caged DAPTAD, and the thermal release of DAPTAD was shown to be temperature-dependent, with the caged reagent stable enough for mid- to long-term storage in solution [1]. Detection limits and lower limits of quantification for four vitamin D metabolites using DAPTAD derivatization were also determined [1].

Caged Reagent Stability
Reported
Solution stability dramatically improved as DAP-PA prodrug
Enables mid- to long-term storage; supports standardized workflows
Thermal retro-Diels-Alder release of active DAPTAD
Caged reagent stability Long-term storage Reagent handling

DAPTAD Application Scenarios


Neonatal Vitamin D Screening Using Dried Blood Spots

DAPTAD's 0.25 fmol detection limit and 30-fold sensitivity enhancement over underivatized 25(OH)D3 [1] make it uniquely suited for vitamin D status assessment in volume-limited neonatal samples. The method uses only a 2.65 µL dried blood spot, and the 10-fold signal advantage over PTAD [2] combined with chromatographic separation from 3-epi-25(OH)D3 eliminates the overestimation that can occur with PTAD-based assays, ensuring clinically accurate diagnosis of vitamin D deficiency in infants.

High-Throughput Vitamin D Testing with Isotopologue Multiplexing

Clinical laboratories requiring high sample throughput can leverage the triplex DAPTAD isotopologue system (d0/d3/d6) to triple hourly analysis capacity without compromising precision (intra-assay RSD ≤5.9%) or accuracy (98.7–102.2%) [3]. This multiplexing strategy reduces per-sample cost and instrument time, offering a clear procurement rationale over single-plex Cookson-type reagents, and is particularly beneficial for large-scale epidemiological studies and reference laboratory testing services.

Caged DAPTAD for Long-Term Storage and Deployment

For clinical laboratories and method development groups requiring stable, ready-to-use derivatization reagents, the caged DAPTAD prodrug DAP-PA provides dramatically improved solution stability compared to free DAPTAD, enabling mid- to long-term storage in ethyl acetate [4]. This stability advantage reduces reagent preparation variability and facilitates standardization across multi-site studies, making it the preferred form factor for commercial reagent kit formulations and clinical assay deployment.

Simultaneous Determination of 25(OH)D3 and Conjugated Metabolites

DAPTAD derivatization enables simultaneous quantification of 25(OH)D3 and 25(OH)D3 3-sulfate in plasma with LOQs of 1.0 ng/mL and 2.5 ng/mL, respectively, from a 20 µL sample [5]. The method's accuracy (95.4–105.6% recovery) and precision (RSD ≤7.8%) support its use in pharmacokinetic studies and clinical research requiring comprehensive vitamin D metabolite profiling, where the ability to measure both free and sulfated forms in a single run provides a distinct analytical advantage over PTAD-based methods.

Application
Selection Property
Validation Focus
Neonatal Vitamin D Assessment from Dried Blood Spots
Low-femtomole detection limit; chromatographic separation of 3-epi isomer
Recovery and precision in volume-limited research samples
High-Throughput Research Vitamin D Analysis
Triplex isotopologue multiplexing (d0/d3/d6)
Throughput gain, inter-assay precision, and accuracy maintenance
Caged Reagent for Stable Derivatization Workflows
Solution-stable DAP-PA prodrug with thermal release
Long-term storage stability and batch consistency
Simultaneous Profiling of 25(OH)D3 and Sulfated Metabolites
Single-run derivatization of free and conjugated forms
Recovery, cross-analyte precision, and research metabolite coverage
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